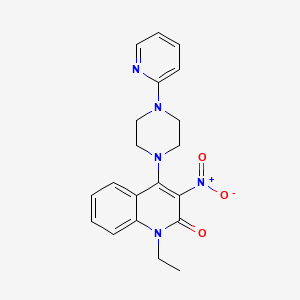![molecular formula C15H21NO3S2 B3016830 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide CAS No. 2415468-75-4](/img/structure/B3016830.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide, also known as HDTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HDTMA is a member of the thiol-containing compounds family and is known to have potent antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide is not fully understood. However, it is believed that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide in lab experiments is its potent antioxidant and anti-inflammatory properties. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide can be used to study the effects of oxidative stress and inflammation on various biological systems. However, one of the limitations of using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to study its antimicrobial activity against various bacterial and fungal strains. Furthermore, the development of new synthesis methods for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide could lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide involves the reaction of 6-hydroxy-1,4-dithiepan-6-ol with 2-phenylmethoxyacetyl chloride in the presence of a base. The reaction yields N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide as a white crystalline solid with a melting point of 178-180 °C.
Wissenschaftliche Forschungsanwendungen
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-14(9-19-8-13-4-2-1-3-5-13)16-10-15(18)11-20-6-7-21-12-15/h1-5,18H,6-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBKWQAYNCNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)
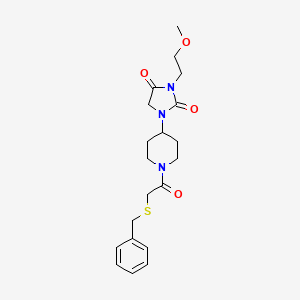
![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)
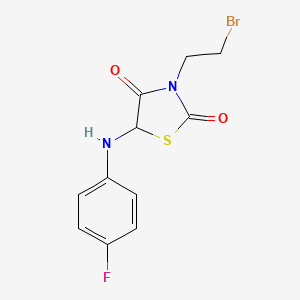
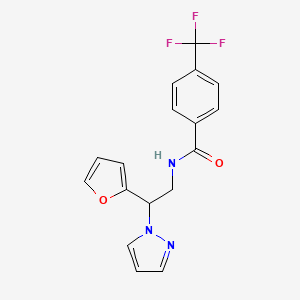
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)
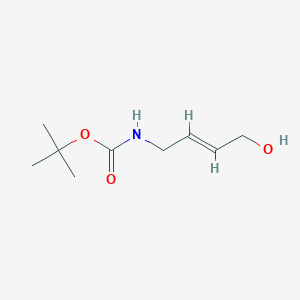
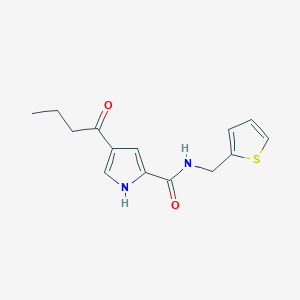
![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)
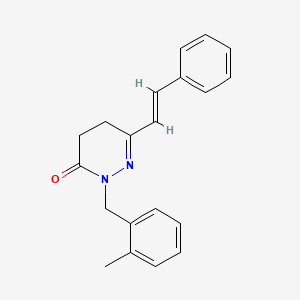
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)
